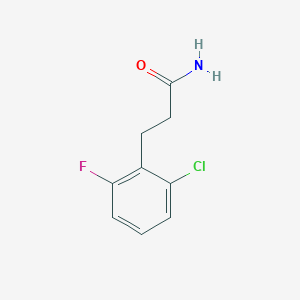

3-(2-Chloro-6-fluorophenyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-chloro-6-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKDFMVVXOGCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Amidation of 3-(2-Chloro-6-fluorophenyl)propanoic Acid

The most widely reported method involves the conversion of 3-(2-Chloro-6-fluorophenyl)propanoic acid to its corresponding amide via activation to an acid chloride intermediate. In a protocol adapted from triazolothiadiazole derivative synthesis, the carboxylic acid is treated with phosphorus oxychloride (POCl₃) under reflux conditions to form the acyl chloride. Subsequent reaction with aqueous or gaseous ammonia yields the target amide:

Key parameters include:

-

Solvent system : Anhydrous toluene or dichloromethane to minimize hydrolysis.

-

Yield : 72–84% after purification, consistent with analogous amidation reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like acetonitrile (used in SPE purification of related compounds) enhance the solubility of intermediates while minimizing side reactions. Catalytic additives such as 1-hydroxybenzotriazole (HOBt) or N,N’-dicyclohexylcarbodiimide (DCC) improve amidation yields by facilitating active ester formation.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Post-synthesis purification employs Oasis HLB SPE columns (500 mg, 6 cc), pre-conditioned with 0.1% formic acid in acetonitrile and water. The crude product is reconstituted in acetonitrile:0.1% formic acid (60:40, v:v) and eluted with the same solvent system, achieving >95% purity.

LC/MS Characterization

Quantitative analysis utilizes LC/MS systems (e.g., Waters Xevo TQ or Sciex API4000) with a Phenomenex Kinetex C18 column (2.6 μm, 100Å). Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Mobile phase | 0.2% formic acid in ACN:H₂O | |

| Flow rate | 0.3 mL/min | |

| Detection | MRM transitions (e.g., m/z 425.9→152.0) |

Recoveries for structurally similar compounds range from 70–120% with RSD ≤20%, validating method robustness.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct amidation | 72–84 | ≥95 | Short reaction time | Requires POCl₃ handling |

| Nitrile hydrolysis | 65–75 | ≥90 | Avoids acid chloride formation | Risk of over-hydrolysis to acid |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-6-fluorophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)propanoic acid.

Reduction: Formation of 3-(2-Chloro-6-fluorophenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-6-fluorophenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The amide group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The 2-chloro-6-fluorophenyl moiety is a critical structural feature shared among several compounds. Below is a detailed comparison of 3-(2-Chloro-6-fluorophenyl)propanamide with three analogs, focusing on their structural distinctions, synthesis, and applications.

3-(2-Chloro-6-fluorophenyl)-N,N-bis(2-cyanophenyl)propanamide (5a)

- Structure: Differs by the addition of two 2-cyanophenyl groups on the amide nitrogen.

- Synthesis : Prepared via literature procedures involving multi-step functionalization of the propanamide core .

- Applications : Likely serves as a precursor in polymer or coordination chemistry due to its multifunctional design.

3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one

- Structure: A chalcone derivative with a propenone (α,β-unsaturated ketone) backbone instead of propanamide.

- Synthesis : Synthesized via Claisen-Schmidt condensation, as reported in crystallographic studies .

- Properties: The conjugated enone system enables strong UV absorption and nonlinear optical (NLO) properties. The rigid planar structure contrasts with the flexibility of the propanamide.

- Applications : Investigated for NLO materials and photonic devices due to its crystallographically confirmed planar conformation .

3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride

- Structure : Features an azetidine (4-membered amine ring) linked to the 2-chloro-6-fluorophenyl group via a methyl bridge.

- Synthesis : Likely prepared via nucleophilic substitution or reductive amination, followed by HCl salt formation .

- Properties : The azetidine ring introduces basicity and conformational strain, while the hydrochloride salt enhances aqueous solubility.

- Applications: Potential use in central nervous system (CNS) drug discovery, leveraging the azetidine’s bioactivity profile.

Comparative Analysis Table

Key Research Findings and Implications

Functional Group Influence :

- The propanamide group in this compound facilitates hydrogen bonding, enhancing solubility compared to the chalcone’s ketone or the azetidine’s amine.

- The azetidine derivative’s basicity and salt form make it more bioavailable but less stable under acidic conditions.

Synthetic Accessibility :

- Propanamide derivatives are typically synthesized via amidation or coupling reactions, while chalcones require condensation .

Material vs. Pharmaceutical Focus :

- Chalcone derivatives are prioritized for optical materials, whereas propanamides and azetidines are explored for drug discovery due to their bio-relevant functional groups.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Chloro-6-fluorophenyl)propanamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloro-6-fluorobenzaldehyde can react with propanal derivatives under controlled conditions to form intermediates, which are subsequently amidated. A reported method includes reacting acid chlorides with amines (e.g., via Schotten-Baumann conditions) to introduce the propanamide group . Purification steps, such as column chromatography or recrystallization, are critical to isolate the product and minimize by-products .

Q. How is the purity and structural integrity of this compound characterized?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of aromatic protons (δ 6.8–7.4 ppm), amide NH (δ 8.0–8.5 ppm), and alkyl chain protons .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for research-grade material) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : To verify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the typical chemical reactions and derivatives of this compound?

Key reactions include:

- Hydrolysis : Under acidic/basic conditions to yield carboxylic acids.

- Reduction : Using LiAlH₄ or NaBH₄ to form propanol derivatives.

- Substitution : Halogen displacement at the chloro-fluorophenyl group with nucleophiles (e.g., amines, thiols) .

Common derivatives include esterified or alkylated analogs, which are studied for structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods like DFT assist in studying the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict:

- Electrostatic potential surfaces : To identify reactive sites (e.g., electron-deficient aryl rings, nucleophilic amide groups) .

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability and reactivity .

- Vibrational frequencies : Validated against experimental FT-IR/Raman spectra . Time-dependent DFT (TD-DFT) models UV-Vis absorption for photochemical studies .

Q. What crystallographic techniques are used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Using synchrotron or laboratory sources (e.g., Cu-Kα radiation).

- Structure refinement : SHELX software (e.g., SHELXL for refinement, SHELXS for solution) is widely employed .

- Hydrogen bonding analysis : Graph-set notation to classify intermolecular interactions (e.g., R₂²(8) motifs in amide dimers) .

Q. How can researchers analyze reaction mechanisms involving this compound using kinetic and spectroscopic methods?

Q. What strategies optimize the synthesis to improve yield and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution .

- Catalysis : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for asymmetric synthesis .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How does structural modification of the chloro-fluorophenyl or propanamide group affect biological activity?

- Bioisosteric replacement : Substitute Cl/F with other halogens or functional groups to modulate lipophilicity and target binding .

- Amide backbone variation : Introduce heterocycles (e.g., pyridine, thiazole) to enhance metabolic stability .

- SAR studies : Test derivatives against biological targets (e.g., enzymes, receptors) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.